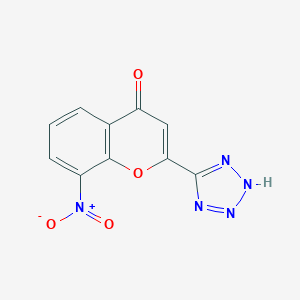

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

Übersicht

Beschreibung

“8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran” is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group, tetrazole ring, and benzopyran core in this compound suggests it may exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzopyran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitro Group: Nitration of the benzopyran core using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Tetrazole Ring: This can be done by reacting the appropriate nitrile precursor with sodium azide under reflux conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced to form various reduced products, depending on the conditions and reagents used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, thiols.

Major Products Formed

Amino Derivatives: Formed through reduction of the nitro group.

Substituted Benzopyrans: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C10H5N5O4

Molecular Weight: 259.18 g/mol

CAS Number: 141283-42-3

The compound features a nitro group, a tetrazole ring, and a benzopyran core, which contribute to its unique reactivity and biological activity. The presence of these functional groups suggests potential for diverse applications in drug development and material synthesis.

Medicinal Chemistry

The compound's structure indicates potential as a pharmacological agent. Research has shown that benzopyran derivatives can act as inhibitors in various biological pathways. For instance:

- Anticancer Activity: Studies have indicated that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation .

- Anti-inflammatory Properties: The nitro group may play a role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases .

Biological Research

The ability of this compound to interact with biological molecules makes it valuable for biochemical assays:

- Enzyme Inhibition Studies: It can serve as a probe to study enzyme activity by binding to active sites and altering catalytic efficiency .

- Receptor Modulation: The compound may influence receptor-mediated signaling pathways, providing insights into receptor biology and drug action mechanisms .

Materials Science

Due to its unique chemical properties, this compound can be utilized in developing new materials:

- Polymer Synthesis: Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

- Nanomaterials Development: The compound's structure can facilitate the formation of nanomaterials with specific properties for applications in electronics and photonics .

Case Study 1: Anticancer Activity

A study explored the effects of various benzopyran derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells, highlighting the potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of benzopyran could inhibit specific enzymes involved in metabolic pathways. The study utilized this compound as a lead compound to design more potent inhibitors against target enzymes linked to metabolic disorders .

Wirkmechanismus

The mechanism of action of “8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Reactive Oxygen Species (ROS) Generation: The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4H-1-Benzopyran Derivatives: Compounds with similar benzopyran cores but different substituents.

Tetrazole-Containing Compounds: Compounds with tetrazole rings but different core structures.

Nitro-Substituted Aromatics: Compounds with nitro groups attached to aromatic rings.

Uniqueness

“8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran” is unique due to the combination of the nitro group, tetrazole ring, and benzopyran core, which may impart distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, such as the nitro group, tetrazole ring, and benzopyran core, suggest it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its IUPAC name is 8-nitro-2-(2H-tetrazol-5-yl)chromen-4-one. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H5N5O4 |

| IUPAC Name | 8-nitro-2-(2H-tetrazol-5-yl)chromen-4-one |

| InChI Key | ZXXAZECNTAYFMK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)N+[O-])OC(=CC2=O)C3=NNN=N3 |

The biological activity of this compound can be attributed to several potential mechanisms:

Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity.

Receptor Modulation : It can interact with cellular receptors, modulating various signaling pathways.

Reactive Oxygen Species (ROS) Generation : The nitro group may participate in redox reactions, leading to the generation of ROS, which can have cytotoxic effects on cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 (Prostate) | 0.054 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 0.048 | Arrests cell cycle at G2/M phase |

| A549 (Lung) | 0.048 | Inhibits tubulin assembly |

| HepG2 (Liver) | Not reported | Potential for further investigation |

| MCF7 (Breast) | Not reported | Potential for further investigation |

In these studies, compounds similar to 8-Nitro derivatives have shown significant inhibitory effects on cancer cell proliferation and induced apoptotic pathways through mechanisms involving tubulin polymerization disruption and caspase activation .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties in vivo. Research indicates that it can reduce inflammatory markers and inhibit pathways associated with inflammation. The docking studies suggest that it interacts with specific proteins involved in inflammatory responses .

Antimicrobial Properties

The presence of the tetrazole moiety in the structure enhances its antimicrobial activity against various pathogens. Studies indicate that derivatives containing tetrazole exhibit significant antibacterial and antifungal activities .

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to 8-Nitro derivatives:

- Study on Cancer Cell Lines : A comprehensive evaluation was performed on various cancer cell lines where compounds were tested for their cytotoxic effects. Results indicated that modifications in substituents significantly affected the IC50 values and overall efficacy against cancer cells .

- Inflammation Model : In a model of acute inflammation, the compound was administered to assess its impact on edema formation and inflammatory cytokine levels. The findings demonstrated a dose-dependent reduction in inflammation markers .

- Antimicrobial Testing : A series of tests against bacterial strains revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents against resistant strains .

Eigenschaften

IUPAC Name |

8-nitro-2-(2H-tetrazol-5-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N5O4/c16-7-4-8(10-11-13-14-12-10)19-9-5(7)2-1-3-6(9)15(17)18/h1-4H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXAZECNTAYFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=CC2=O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617233 | |

| Record name | 8-Nitro-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141283-42-3 | |

| Record name | 8-Nitro-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.